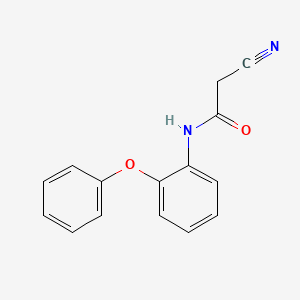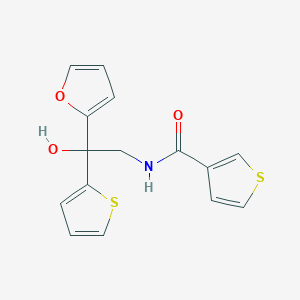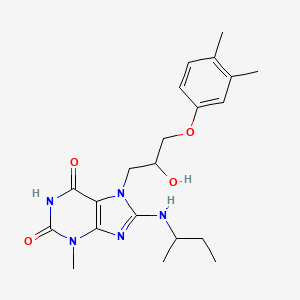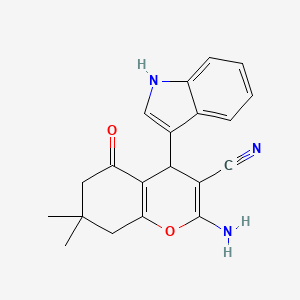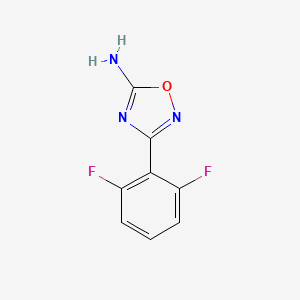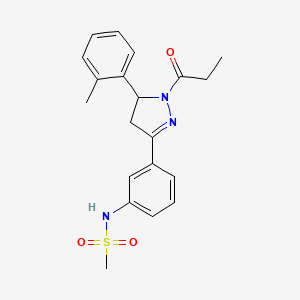
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H15N5O4S and its molecular weight is 433.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Research on bis(1,3,4-oxadiazole) systems, like the one involving 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPyDP), indicates their utility in OLEDs. These compounds serve as hole-blocking materials, enhancing the efficiency of light-emitting diodes by preventing electron leakage and facilitating light emission from the emissive layer. This application underscores the relevance of oxadiazole-containing compounds in developing advanced materials for electronics and photonics (Wang et al., 2001).
Anticancer Agents
Compounds featuring oxadiazole rings, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as potential anticancer agents. These compounds can induce apoptosis in cancer cells and show activity in in vivo tumor models, highlighting their potential in cancer treatment. The discovery of these compounds through high-throughput screening emphasizes the role of oxadiazole derivatives in medicinal chemistry as leads for developing new cancer therapies (Zhang et al., 2005).
Antibacterial Activity
Oxadiazole derivatives, such as the series of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, exhibit significant antibacterial activity against various bacterial strains. These findings suggest the potential of oxadiazole compounds in developing new antibiotics, addressing the growing concern of antibiotic resistance (Rai et al., 2009).
Corrosion Inhibition
Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Compounds like those with benzimidazole and 1,3,4-oxadiazole motifs have shown effectiveness in reducing corrosion, suggesting applications in materials science and engineering to enhance the durability of metal components (Ammal et al., 2018).
Propriétés
IUPAC Name |
1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S/c1-28-15-6-3-2-5-14(15)21-22-17(24-30-21)12-26-11-13(8-9-18(26)27)20-23-19(25-29-20)16-7-4-10-31-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMAGBTKDBCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
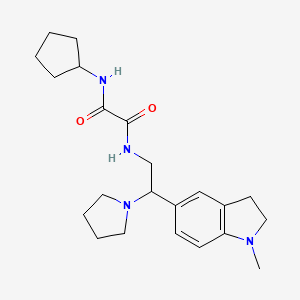

![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)
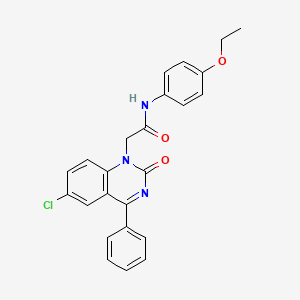

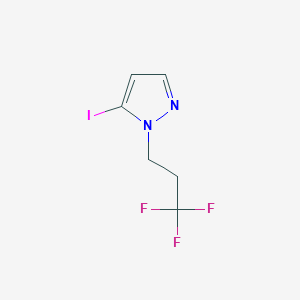
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)
